molecular formula C21H18N2O3S2 B2407129 4-(benzenesulfonyl)-N-benzyl-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine CAS No. 627833-10-7

4-(benzenesulfonyl)-N-benzyl-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine

Cat. No.: B2407129
CAS No.: 627833-10-7
M. Wt: 410.51
InChI Key: QACGHDMLVLOMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzenesulfonyl)-N-benzyl-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a benzyl group, a methyl group, a thiophene ring, and an oxazole ring

Preparation Methods

The synthesis of 4-(benzenesulfonyl)-N-benzyl-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves the use of thiophene derivatives and coupling reactions.

    Sulfonylation: The benzenesulfonyl group is introduced using benzenesulfonyl chloride in the presence of a base.

    N-benzylation and N-methylation: These steps involve the alkylation of the nitrogen atom using benzyl halides and methyl halides, respectively.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-(benzenesulfonyl)-N-benzyl-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiophene ring.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(benzenesulfonyl)-N-benzyl-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-benzyl-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzenesulfonyl group can interact with active sites, while the thiophene and oxazole rings can enhance binding affinity and specificity. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-(benzenesulfonyl)-N-benzyl-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine include other benzenesulfonamide derivatives and thiophene-containing molecules. What sets this compound apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. For example, benzenesulfonamide derivatives are known for their antibacterial and anticancer activities, while thiophene-containing compounds are often used in organic electronics.

Some similar compounds include:

  • Benzenesulfonamide
  • Thiophene-2-carboxamide
  • N-benzyl-N-methyl-2-thiophen-2-yl-1,3-oxazole

Each of these compounds shares some structural features with this compound but differs in specific functional groups or ring structures, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-benzyl-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-23(15-16-9-4-2-5-10-16)21-20(22-19(26-21)18-13-8-14-27-18)28(24,25)17-11-6-3-7-12-17/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACGHDMLVLOMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.